molecular formula C28H23N5O4 B2458652 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide CAS No. 955793-75-6

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

货号: B2458652
CAS 编号: 955793-75-6
分子量: 493.523
InChI 键: WQEHIXCYFMLTDT-LUAWRHEFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a potent and selective small-molecule inhibitor designed to target specific kinase signaling pathways. Its core structure is based on a pyrazolopyrimidine scaffold, a well-known pharmacophore that competitively binds to the ATP-binding site of kinases. This compound is of significant research value in oncology, particularly for investigating the role of kinases like the PIM kinase family in cancer cell proliferation, survival, and therapy resistance. The (Z)-configured acrylamide moiety, linked to a benzodioxole group, is engineered to act as a covalent warhead, enabling irreversible binding to a conserved cysteine residue in the kinase's active site. This mechanism provides prolonged pharmacodynamic effects in cellular models, making it an excellent tool for sustained pathway inhibition in vitro. Researchers utilize this compound to dissect complex signaling networks, study downstream effects of kinase inhibition on cell cycle progression and apoptosis, and explore potential therapeutic strategies for hematological malignancies and solid tumors. Its selective profile allows for the precise interrogation of kinase function without the confounding effects of broad-spectrum inhibition.

属性

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O4/c34-26(11-9-19-8-10-24-25(14-19)37-18-36-24)29-12-13-33-27-23(15-31-33)28(35)32(17-30-27)16-21-6-3-5-20-4-1-2-7-22(20)21/h1-11,14-15,17H,12-13,16,18H2,(H,29,34)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEHIXCYFMLTDT-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a naphthalene-derived pyrazolo[3,4-d]pyrimidine structure. The presence of these functional groups is hypothesized to contribute to its biological efficacy.

Research indicates that compounds with similar structures exhibit various mechanisms of action:

  • Anticancer Activity : Studies have shown that derivatives containing benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds with benzo[d][1,3]dioxole moieties have been reported to inhibit cell proliferation in various cancer cell lines such as HepG2 and HCT116 with IC50 values ranging from 1.54 µM to 4.52 µM, significantly lower than standard chemotherapeutics like doxorubicin .
  • Inhibition of EGFR : The compound may exert its anticancer effects through the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activity data related to compounds structurally similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHepG22.38EGFR inhibition
Compound BHCT1161.54Apoptosis induction
DoxorubicinHepG27.46Topoisomerase II inhibition
Compound CMCF74.52Mitochondrial pathway activation

Study 1: Anticancer Efficacy

A study conducted on a series of thiourea derivatives incorporating benzo[d][1,3]dioxole reported promising anticancer activity against HepG2 and HCT116 cell lines. The compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic index .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide and target proteins involved in tumor growth regulation. These studies revealed strong binding affinities with EGFR and other oncogenic proteins, reinforcing the compound's potential as a targeted therapy .

常见问题

Q. What are the critical steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves a multi-step sequence, typically including:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization under basic conditions (e.g., KOH in ethanol at 80°C) .
  • Step 2: Introduction of the naphthalen-1-ylmethyl group via alkylation using a polar aprotic solvent (e.g., DMF) and a catalyst like NaH to enhance nucleophilic substitution efficiency .
  • Step 3: Acrylamide coupling via a Michael addition or amide bond formation, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Key Optimization Factors:

  • Solvent choice: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for nucleophilic substitutions .
  • Catalysts: NaH or triethylamine accelerates alkylation and amidation steps .
  • Temperature control: Maintain 60–80°C for cyclization to avoid side reactions .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (400 MHz, CDCl₃/DMSO-d₆) to confirm stereochemistry and functional groups (e.g., acrylamide Z-configuration) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
  • X-ray crystallography: Resolves absolute configuration for crystalline derivatives .

Q. What are the solubility and stability profiles under laboratory conditions?

Property Value Method
SolubilitySoluble in DMSO, DMF; sparingly in H₂OShake-flask method
StabilityLight-sensitive; store at -20°C in darkAccelerated degradation studies
Melting PointNot reported; DSC recommendedDifferential Scanning Calorimetry

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Comparative enzyme assays: Use surface plasmon resonance (SPR) to measure binding affinities (KD) for target proteins (e.g., kinases) under standardized pH/temperature conditions .
  • Structural analogs analysis: Compare IC₅₀ values of derivatives (e.g., pyrazole vs. isoxazole substituents) to identify critical pharmacophores .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in cell-based assays caused by variable cell lines or incubation times .

Q. What computational approaches predict binding modes and optimize molecular interactions?

  • Molecular docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess conformational flexibility .
  • QSAR modeling: Correlate substituent electronegativity (Hammett σ values) with bioactivity to guide synthetic modifications .

Q. How to design experiments to assess structure-activity relationships (SAR) for pyrazolo[3,4-d]pyrimidine derivatives?

  • Systematic substitution: Synthesize analogs with variations at:
    • Position 5: Replace naphthalen-1-ylmethyl with benzyl or heteroaryl groups .
    • Acrylamide chain: Test (E)- vs. (Z)-configurations for steric effects on target binding .
  • Bioactivity profiling:
    • Kinase inhibition: Screen against a panel of 50 kinases using ADP-Glo™ assays .
    • Cellular toxicity: Measure IC₅₀ in cancer vs. normal cell lines (e.g., MTT assay) .

Data Contradiction Analysis Example:
If conflicting cytotoxicity data arise (e.g., high activity in leukemia cells but inactivity in solid tumors):

  • Hypothesis 1: Variability in cell membrane permeability.
  • Method: Quantify intracellular drug accumulation via LC-MS/MS .
  • Hypothesis 2: Target protein overexpression.
  • Method: Perform Western blotting to compare target levels across cell lines .

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